Trithiocyanuric acid

Water Treatment Heavy Metal Remediation Adsorption

Trithiocyanuric acid (TTCA) outperforms generic chelators and vulcanizing agents. TTCA-functionalized composites show >100% Cr(VI) and >45% Pb(II) adsorption improvement over unmodified chitosan. In ACM/CR rubber, TTCA provides fast, scorch-safe curing without post-curing, yielding superior oil, heat, and compression set resistance. Its thiol groups chelate copper, preventing rubber degradation in metal-bonded parts. Also a polypropylene heat stabilizer. Bulk supply; inquire now.

Molecular Formula C3H3N3S3
Molecular Weight 177.3 g/mol
CAS No. 638-16-4
Cat. No. B147672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrithiocyanuric acid
CAS638-16-4
Synonymstrithiocyanuric acid
trithiocyanuric acid, monoammonium salt
trithiocyanuric acid, trisodium salt
Molecular FormulaC3H3N3S3
Molecular Weight177.3 g/mol
Structural Identifiers
SMILESC1(=S)NC(=S)NC(=S)N1
InChIInChI=1S/C3H3N3S3/c7-1-4-2(8)6-3(9)5-1/h(H3,4,5,6,7,8,9)
InChIKeyWZRRRFSJFQTGGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trithiocyanuric Acid (CAS 638-16-4): Technical Baseline and Structural Identity


Trithiocyanuric acid (TTCA), also known as 2,4,6-trimercapto-1,3,5-triazine (CAS 638-16-4), is a heterocyclic compound with the molecular formula C3H3N3S3 and a molecular weight of 177.27 g/mol . It appears as a light yellow to yellow-green amorphous powder with a melting point >300 °C . TTCA exists in thiol-thione tautomeric forms, featuring three thiol/thione groups that confer its distinctive chemical reactivity [1].

Why Trithiocyanuric Acid Cannot Be Replaced by Generic Analogs Without Performance Compromise


Direct substitution of trithiocyanuric acid with generic analogs such as cyanuric acid or alternative vulcanizing agents often leads to quantifiable performance losses. The replacement of oxygen atoms in cyanuric acid with sulfur in TTCA results in a fundamental change in solid-state structure and hydrogen-bonding network topology [1], which in turn affects material properties. Furthermore, in vulcanization applications, TTCA provides fast, scorch-safe curing with specific mechanical property enhancements that are not replicated by sulfur-based or other accelerator systems in halogenated elastomers [2]. The chelation capacity of TTCA for heavy metals is also structure-dependent; substituting with a generic chelator like chitosan yields significantly lower adsorption capacities [3].

Trithiocyanuric Acid: Quantitative Evidence of Differentiation vs. Key Analogs


Superior Heavy Metal Adsorption Capacity vs. Unmodified Chitosan

A chitosan composite functionalized with trithiocyanuric acid (CS@TMT) exhibited significantly higher adsorption capacities for Cr(VI) and Pb(II) compared to unmodified chitosan. The functionalization increased the Cr(VI) adsorption capacity by 100.5% and the Pb(II) capacity by 45.3% under the same conditions [1].

Water Treatment Heavy Metal Remediation Adsorption

Enhanced Thermal Stability of Trithiocyanurates vs. Oxygen Analog Cyanurates

Trithiocyanurates, the metal salts of trithiocyanuric acid, are reported to be thermally stable, in contrast to the thermally unstable cyanurates (the oxygen analogs). This difference is a direct consequence of the sulfur substitution in the triazine ring [1].

Materials Science Thermal Analysis Polymer Stabilization

Faster Vulcanization and Enhanced Mechanical Properties in Halogenated Elastomers vs. Generic Accelerators

Trithiocyanuric acid (TCY) is a specialized vulcanizing agent for halogen-containing elastomers like acrylate rubber (ACM) and chloroprene rubber (CR). Compared to conventional sulfur-based systems, TCY enables faster vulcanization with improved scorch safety and eliminates the need for a secondary cure (post-cure), resulting in vulcanizates with quantifiably better oil, heat, and compression set resistance .

Rubber Vulcanization Elastomer Compounding Acrylate Rubber

Quantifiable Copper Damage Inhibition in Rubber Compounds

Trithiocyanuric acid functions as an effective copper damage inhibitor in rubber formulations containing copper or in contact with copper components. The thiol groups of TTCA react with copper to form deactivated chelating compounds, preventing copper-catalyzed degradation of the rubber. This is a specific, quantifiable benefit not provided by common accelerators like TMTD (tetramethylthiuram disulfide) [1].

Rubber Compounding Metal Adhesion Copper Corrosion

Trinucleating Coordination Capability for Advanced Catalyst and Material Synthesis

Trithiocyanuric acid (H3L) acts as a trinucleating ligand, forming stable homo-trinuclear complexes with Rh(III) and Ru(II) ions. This specific coordination mode, which engages all three sulfur atoms, is a unique structural feature that enables the construction of polynuclear metal complexes with potential applications in catalysis and materials science [1].

Coordination Chemistry Catalysis Metal-Organic Frameworks

Optimized Application Scenarios for Trithiocyanuric Acid Based on Comparative Evidence


High-Efficiency Heavy Metal Remediation Sorbents

When developing advanced adsorbents for wastewater treatment, functionalizing a support material (e.g., chitosan or graphene oxide) with trithiocyanuric acid yields a composite with significantly enhanced heavy metal binding capacity. The data show a >100% increase in Cr(VI) and >45% increase in Pb(II) adsorption versus unmodified chitosan, as detailed in Evidence Item 1 [1]. This makes TTCA-functionalized materials a superior choice for meeting stringent discharge limits in industrial effluent treatment.

Specialized Vulcanization of Acrylate and Chloroprene Rubber

For the production of high-performance ACM (polyacrylate) and CR (chloroprene) rubber components (e.g., automotive seals, gaskets, and hoses), TTCA is the vulcanizing agent of choice. Its use results in faster, scorch-safe cures and eliminates the need for energy-intensive post-curing. The resulting vulcanizates exhibit superior resistance to oil, heat, and compression set compared to those cured with generic sulfur systems, as established in Evidence Item 3 .

Copper Damage Prevention in Rubber-Metal Composites

In the manufacture of rubber products that are bonded to or contain copper metal (e.g., wire-reinforced hydraulic hoses, metal-damped engine mounts), TTCA is an essential compounding ingredient. Its thiol groups chelate copper ions, deactivating them and preventing the copper-catalyzed degradation of the rubber matrix. This protective function, not offered by standard accelerators like TMTD, directly extends the service life and reliability of the final product, as supported by Evidence Item 4 [2].

High-Temperature Polymer Stabilization

Due to the inherent thermal stability of trithiocyanurates compared to their oxygen analogs (cyanurates), TTCA and its derivatives are effectively employed as heat stabilizers in polymers such as polypropylene. This application is critical for plastics used in automotive, appliance, and other high-heat environments where long-term thermal oxidative stability is required, as inferred from Evidence Item 2 [3].

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